![molecular formula C12H18Cl2N4O2S B2606274 3-[(哌嗪-1-基)甲基]-4H-1lambda6,2,4-苯并噻二嗪-1,1-二酮二盐酸盐 CAS No. 2039550-64-4](/img/structure/B2606274.png)

3-[(哌嗪-1-基)甲基]-4H-1lambda6,2,4-苯并噻二嗪-1,1-二酮二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

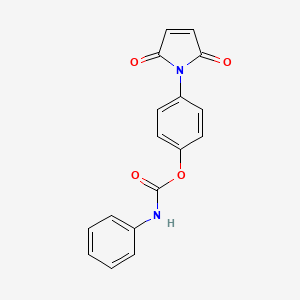

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

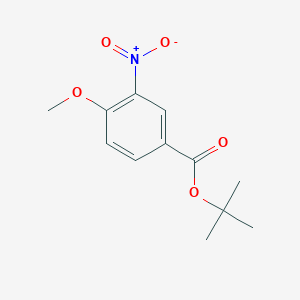

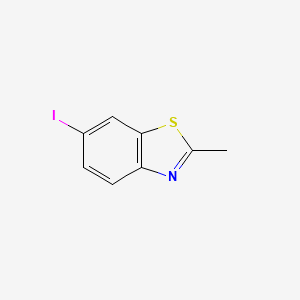

The molecular formula of this compound is C12H18Cl2N4O2S. The InChI code is 1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,9,13-15H,5-8H2;2*1H.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aza-Michael addition between diamine and the in situ generated sulfonium salt . Deprotection of the resulting piperazines with PhSH followed by selective intramolecular cyclization reaction gives the final product .科学研究应用

合成和生物活性

已经合成了一系列化合物,包括那些与感兴趣的化学结构相似的化合物,并评估了它们在各种治疗领域的潜力。例如,1,2,4-苯并噻二嗪衍生物已被合成,并显示出降低正常血压兔和自发性高血压大鼠的血压,突出了它们作为抗高血压药的潜力 (Dillard, Yen, Stark, & Pavey, 1980)。类似地,7-氯-3-(4-甲基-1-哌嗪基)-4H-1,2,4-苯并噻二嗪-1,1-二氧化物已被确定为一种具有持续抗高血压活性的新化合物,而其他抗高血压药常见的利尿或高血糖效应 (Shimizu, Yoshida, Kadokawa, Hatano, Kuwashima, Nakatsuji, Nose, & Kobayashi, 1977)。

抗菌和生物膜抑制

与所讨论的化学结构类似的具有哌嗪键的化合物已显示出有效的抗菌和生物膜抑制活性。具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物对包括大肠杆菌、金黄色葡萄球菌和变形链球菌在内的各种菌株表现出显着的抗菌功效,一些化合物表现出比参考药物更好的生物膜抑制活性 (Mekky & Sanad, 2020)。

抗精神病活性

3-苯基-2-(1-哌嗪基)-5H-1-苯并氮杂卓,一种结构类似物,已被合成并评估其潜在的抗精神病活性。发现该类化合物具有抗精神病样活性,表明它们在治疗中枢神经系统疾病方面的潜力 (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988)。

作用机制

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors and ion channels .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .

属性

IUPAC Name |

3-(piperazin-1-ylmethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONAWYPCKDNYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NS(=O)(=O)C3=CC=CC=C3N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2606209.png)